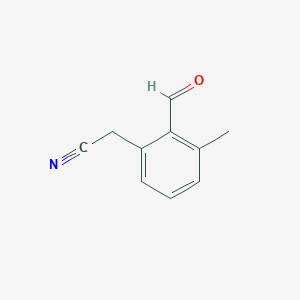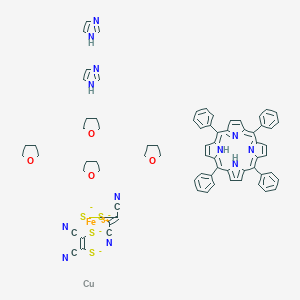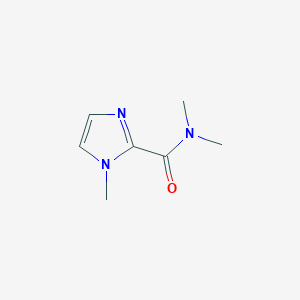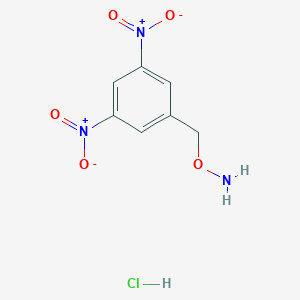
2-(4-Phenylphenyl)acetohydrazide
Vue d'ensemble
Description
2-(4-Phenylphenyl)acetohydrazide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the behavior of similar structures. For instance, polyhydrazides synthesized from related diacids show enhanced solubility due to bulky pendant phenyl groups and methylene spacer groups in the polymer backbone .
Synthesis Analysis
The synthesis of related compounds involves the use of diacids and dihydrazides. For example, a novel dicarboxylic acid was used to synthesize a series of polyhydrazides by Yamazaki’s phosphorylation method, which could be a relevant method for synthesizing 2-(4-Phenylphenyl)acetohydrazide . The synthesis process is characterized by quantitative yields and involves the use of triphenyl phosphite as a condensing agent .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Phenylphenyl)acetohydrazide can be analyzed using techniques such as FT-IR and FT-Raman spectroscopy, as well as density functional theory (DFT) calculations . These methods provide information on vibrational wavenumbers, infrared intensities, and Raman activities, which are crucial for understanding the molecular structure and behavior of the compound .
Chemical Reactions Analysis
Compounds with hydrazide groups can participate in various chemical reactions. For instance, carboxylic acid anhydrides and chlorides react with hydrazines to form corresponding hydrazides, which can be used for colorimetric analysis . This suggests that 2-(4-Phenylphenyl)acetohydrazide may also react with these groups to form new compounds, which could be analyzed colorimetrically .
Physical and Chemical Properties Analysis
The physical and chemical properties of polyhydrazides, which are structurally related to 2-(4-Phenylphenyl)acetohydrazide, include solubility in common aprotic polar solvents and a considerable weight loss at temperatures ranging from 300-400°C due to cyclodehydration . These properties are influenced by the presence of bulky pendant groups and the polymer backbone structure . X-ray diffraction studies indicate that such polyhydrazides are amorphous in nature .
Applications De Recherche Scientifique
Nonlinear Optical Properties
Hydrazones, including compounds related to 2-(4-Phenylphenyl)acetohydrazide, have been studied for their nonlinear optical properties. These studies indicate their potential for applications in optical devices like optical limiters and switches. For example, Naseema et al. (2010) investigated hydrazones for third-order nonlinear optical properties using a z-scan technique, finding them suitable for optical device applications (Naseema et al., 2010).
Anticancer Evaluation
Compounds structurally similar to 2-(4-Phenylphenyl)acetohydrazide have been evaluated for their anticancer properties. Salahuddin et al. (2014) synthesized derivatives and found one compound notably active against breast cancer cells (Salahuddin et al., 2014).
Anti-Inflammatory Studies
Some derivatives of acetohydrazides have been synthesized and assessed for anti-inflammatory properties. Somashekhar et al. (2019) indicated the potential of these compounds in developing novel biologically active compounds (Somashekhar et al., 2019).
Corrosion Inhibition
Acetohydrazide derivatives, including those related to 2-(4-Phenylphenyl)acetohydrazide, have been explored for their corrosion inhibition properties. Nataraja et al. (2011) studied the effect of similar compounds on steel corrosion in hydrochloric acid solution, indicating their efficiency as corrosion inhibitors (Nataraja et al., 2011).
Antimicrobial and Antifungal Activities
Acetohydrazide derivatives have also been studied for their antimicrobial and antifungal activities. Fathima et al. (2022) synthesized and evaluated compounds for their biological potency, finding notable antimicrobial and antioxidant activities (Fathima et al., 2022).
Quantum Chemical Analysis
The molecular-level understanding of the inhibition efficiency of acetohydrazide derivatives has been analyzed through quantum chemical approaches. Gece and Bilgiç (2012) performed such analyses, correlating molecular structures with inhibition efficiencies (Gece and Bilgiç, 2012).
Orientations Futures
Future research could focus on the potential therapeutic applications of 2-(4-Phenylphenyl)acetohydrazide. For example, inhibitors of PAO could lead to new therapeutics for the treatment of inflammation-related conditions . Additionally, the compound could be further studied for its anticonvulsant activity and neurotoxicity .
Propriétés
IUPAC Name |
2-(4-phenylphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJQOUEHHYKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397510 | |
| Record name | 2-(4-phenylphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)acetohydrazide | |
CAS RN |
139277-58-0 | |
| Record name | 2-(4-phenylphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



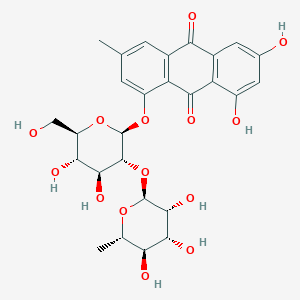
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
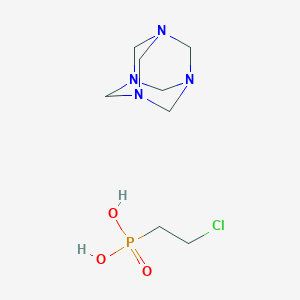
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)




